N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 1, along with amino (–NH₂) and cyano (–CN) groups at positions 5 and 4, respectively. A propyl linker connects the pyrazole to a pyridine-3-carboxamide moiety, which is further substituted with a methylsulfanyl (–SMe) group at position 2. The 4-fluorophenyl group enhances lipophilicity and may influence target binding via aromatic interactions, while the cyano and amino groups contribute to hydrogen bonding and electronic effects. The methylsulfanyl group on pyridine likely modulates solubility and metabolic stability .
Properties
IUPAC Name |
N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6OS/c1-29-20-15(4-2-11-25-20)19(28)24-10-3-5-17-16(12-22)18(23)27(26-17)14-8-6-13(21)7-9-14/h2,4,6-9,11H,3,5,10,23H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUBTHQHBUNICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCCC2=NN(C(=C2C#N)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The compound's structure features a pyrazole moiety, which is known for its pharmacological potential, particularly in anticancer and anti-inflammatory applications.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.47 g/mol. The presence of the cyano group and the fluorophenyl substituent enhances its biological activity by potentially influencing receptor interactions and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN6OS |
| Molecular Weight | 410.47 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colon cancer. For instance, derivatives have shown IC50 values in the low micromolar range, indicating potent growth inhibition in tumor cells (IC50 values ranging from 0.08 to 12.07 mM) .
Case Study:
A study involving a series of pyrazole derivatives demonstrated that certain compounds could inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism suggests that this compound may exhibit similar effects due to its structural characteristics .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives have been associated with the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are crucial for developing treatments for autoimmune diseases and chronic inflammatory conditions .
Research Findings:
Studies have shown that certain pyrazole compounds can significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases .
The precise mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases: Similar compounds have been identified as inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways .
- Cell Cycle Regulation: By affecting tubulin dynamics, these compounds can lead to effective cell cycle arrest, which is beneficial in cancer therapy .
- Cytokine Modulation: The ability to modulate cytokine release positions this compound as a candidate for treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. Studies have shown that N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis or colitis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the fluorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death . This property positions it as a candidate for developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing anti-inflammatory effects, researchers administered the compound to mice with induced colitis. The results showed significant reductions in disease activity index scores and histological damage compared to control groups . This study underscores its potential as a therapeutic agent for inflammatory bowel disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with 4-Fluorophenyl Substituents
describes N-substituted pyrazolines (e.g., compounds 1–4 ) with 4-fluorophenyl groups but lacks the pyridine-carboxamide moiety present in the target compound. Key differences include:
- Substituent Diversity: The target compound’s pyrazole has amino and cyano groups, whereas analogs in feature halogenated aryl groups (e.g., bromophenyl in 2 and chlorophenyl in 3).
- Linker and Terminal Groups : The propyl linker and pyridine-carboxamide in the target compound introduce conformational flexibility and additional hydrogen-bonding sites absent in simpler pyrazoline derivatives .
Table 1: Comparison of Pyrazole-Based Compounds
*Estimated based on molecular formula.
Carboxamide-Containing Analogs
lists 4-amino-1-methyl-3-propylpyrazole-5-carboxamide and N-desmethyl sildenafil. While both share carboxamide groups, their scaffolds diverge:
- 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide: Simpler pyrazole structure without fluorophenyl or pyridine groups. Its smaller size may limit target selectivity compared to the bulkier target compound .
- N-Desmethyl Sildenafil : Contains a pyrazolo[4,3-d]pyrimidine core, a sulfonyl group, and a piperazine ring. The target compound’s pyridine-carboxamide and pyrazole may offer distinct pharmacokinetic profiles due to reduced basicity compared to sildenafil’s piperazine .
Thioether and Heterocyclic Modifications
highlights 1,4-dihydropyridines with thioether (–S–) linkages, such as AZ257 and AZ331 . These compounds feature sulfur atoms but lack the pyrazole core. The target’s methylsulfanyl group on pyridine may enhance metabolic stability compared to thioethers in dihydropyridines, which are prone to oxidation .
Table 2: Sulfur-Containing Compounds
| Compound | Core Structure | Sulfur Group | Key Functional Groups |
|---|---|---|---|
| Target | Pyrazole + pyridine | –SMe (pyridine) | –NH₂, –CN, 4-FPh |
| AZ257 | Dihydropyridine | –S– (thioether) | –Br, furyl, methoxyphenyl |
Fluorophenyl-Containing Pharmaceuticals
Compounds in –9 (e.g., imidazo[4,5-b]pyridines and thiadiazoles) share the 4-fluorophenyl motif. However, their heterocyclic systems differ:
- : Imidazo[4,5-b]pyridine with chloro-fluorophenyl groups. The target’s pyrazole-pyridine system may exhibit lower aromatic stacking but improved solubility due to the carboxamide .
- : Thiadiazole-linked pyrrolidinecarboxamide. The target’s pyridine-carboxamide offers a planar structure for target binding, contrasting with the non-planar thiadiazole .
Q & A
Basic: What are the key synthetic strategies for constructing the pyrazole and pyridine cores in this compound?
Answer:
The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, coupling reactions using copper catalysts (e.g., CuBr) under basic conditions (e.g., Cs₂CO₃) enable the introduction of substituents like the 4-fluorophenyl group . The pyridine ring can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the methylsulfanyl group. Post-synthetic modifications, such as alkylation of the pyrazole nitrogen with a propyl linker, are critical for achieving the final structure .
Basic: How are spectroscopic methods employed to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- Infrared (IR) Spectroscopy: Detects NH₂ (~3300 cm⁻¹), C≡N (~2250 cm⁻¹), and C=O (~1680 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in biological activity data caused by impurities in synthesized batches?
Answer:
- Analytical Purity Assessment:
Use HPLC (≥98% purity threshold) and TLC to detect byproducts. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions . - Bioassay Re-evaluation:
Reproduce assays with rigorously purified batches. Compare dose-response curves to isolate impurity-driven artifacts. - Structural Confirmation:
Employ 2D NMR (e.g., HSQC, HMBC) to rule out regioisomeric contaminants, which are common in pyrazole syntheses .
Advanced: What computational approaches are used to predict the compound’s target interactions?
Answer:
- Molecular Docking:
Dock the compound into protein active sites (e.g., kinase domains) using software like AutoDock Vina. Focus on hydrogen bonding with the pyridine carboxamide and hydrophobic interactions with the 4-fluorophenyl group . - Molecular Dynamics (MD) Simulations:
Assess binding stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of ligand-protein complexes and binding free energy calculations (MM-PBSA) .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
Answer:
- LogP Optimization:
Replace the methylsulfanyl group with polar substituents (e.g., -SO₂Me) to reduce hydrophobicity and improve solubility. - Metabolic Stability:
Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to slow CYP450-mediated oxidation . - In Vivo Half-Life:
Conduct radiolabeling studies (e.g., ¹⁴C) to track clearance rates in rodent models .
Basic: What are the critical steps for scaling up synthesis without compromising yield?
Answer:
- Catalyst Screening:
Test Pd/C or CuI for coupling steps; optimize loading (0.5–2 mol%) to balance cost and efficiency . - Solvent Selection:
Use DMF or DMSO for high-temperature reactions but switch to EtOAc/hexane for greener extraction . - Process Monitoring:
Implement in-line FTIR to track reaction progress and avoid over-alkylation .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
